molecular formula C4H13ClN2O2S B1290506 2-amino-N,N-dimethylethanesulfonamide hydrochloride CAS No. 91893-69-5

2-amino-N,N-dimethylethanesulfonamide hydrochloride

Cat. No. B1290506
CAS RN: 91893-69-5
M. Wt: 188.68 g/mol
InChI Key: PIZGQSWCZNVPFH-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylethanesulfonamide hydrochloride is a derivative of sulfonamide, a group of compounds known for their biological activity, particularly as carbonic anhydrase inhibitors. Sulfonamides are a cornerstone in medicinal chemistry due to their role in various therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and varying conditions. For instance, the synthesis of N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a compound structurally related to 2-amino-N,N-dimethylethanesulfonamide, involves interactions with carbonic anhydrase isozymes. This process has been shown to yield potent inhibitors for certain isozymes, which are crucial for the development of selective therapeutic agents . Additionally, the synthesis of indole derivatives, which are structurally related to sulfonamides, has been achieved through reactions involving arylsulfonamides, indicating the versatility and reactivity of the sulfonamide group .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical in determining their interaction with biological targets. The X-ray crystallographic studies of sulfonamide compounds, such as the one mentioned in paper , provide insights into the interactions between the inhibitor and the enzyme. These interactions are essential for understanding the potency and selectivity of the inhibitors, which can be significantly different even among structurally related compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are influenced by factors such as redox potential and steric hindrance. For example, the reaction of arylsulfonamides with indoles leads to the formation of biologically active compounds through a 1,4-addition scheme . Similarly, the electrochemical and chemical syntheses of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine demonstrate the reactivity of the sulfonamide group under different conditions, yielding different types of sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties are crucial for their solubility, stability, and overall reactivity, which in turn affect their biological activity and potential as therapeutic agents. The electrochemical synthesis of sulfonamide derivatives, as described in paper , highlights the importance of reaction conditions, such as pH and solvent choice, in determining the yield and purity of the final product.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Warning” and the precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

2-amino-N,N-dimethylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZGQSWCZNVPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634264
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethylethanesulfonamide hydrochloride

CAS RN

91893-69-5
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
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